N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide
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Overview
Description
N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-phenylpropyl)ethanediamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine are significant in the pharmaceutical industry due to their diverse biological activities and applications in drug design .
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . Piperidines often target neurotransmitter receptors and transporters in the nervous system .
Mode of Action
The presence of a sulfonyl group attached to a fluorobenzene ring in the compound suggests that it might act as a sulfonyl fluoride, a class of compounds known for their electrophilic properties . These compounds can form covalent bonds with nucleophilic amino acids in proteins, potentially modifying their function .
Biochemical Pathways
Without specific information on the compound, it’s difficult to predict the exact biochemical pathways it might affect. Many drugs containing piperidine rings are involved in pathways related to neurotransmission .
Pharmacokinetics
The compound’s pharmacokinetics would depend on various factors including its lipophilicity, size, charge, and the presence of functional groups. The piperidine ring and fluorobenzene sulfonyl group could influence its absorption, distribution, metabolism, and excretion .
Result of Action
The cellular effects of the compound would depend on its specific targets and mode of action. If it targets neurotransmitter systems, it could potentially affect neuronal signaling and related physiological processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s stability and efficacy. For instance, the compound’s activity could be affected by the pH of its environment due to the basicity of the piperidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-phenylpropyl)ethanediamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of Piperidine Derivative: The piperidine ring is functionalized with a 4-fluorobenzenesulfonyl group through a nucleophilic substitution reaction.
Alkylation: The piperidine derivative is then alkylated with an ethyl group.
Amidation: The final step involves the amidation reaction with 3-phenylpropylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-phenylpropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-phenylpropyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-fluorophenyl)ethanediamide: Similar structure with a fluorophenyl group instead of a phenylpropyl group.
N’-benzyl-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide: Contains a benzyl group instead of a phenylpropyl group.
Uniqueness
N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-phenylpropyl)ethanediamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N'-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N-(3-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O4S/c25-20-11-13-22(14-12-20)33(31,32)28-18-5-4-10-21(28)15-17-27-24(30)23(29)26-16-6-9-19-7-2-1-3-8-19/h1-3,7-8,11-14,21H,4-6,9-10,15-18H2,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALRXRSFMDFVHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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